

### Genotoxicity Assessment: A Comparative Analysis of Sofosbuvir and its Diastereomeric Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |
|----------------------|-----------------------|-----------|--|--|
| Compound Name:       | Sofosbuvir impurity N |           |  |  |
| Cat. No.:            | B1499794              | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, ensuring the genotoxic safety of a drug substance is paramount. This guide provides a comparative genotoxicity assessment of the direct-acting antiviral agent Sofosbuvir against a potential process-related impurity, **Sofosbuvir Impurity N**, which has been identified as a diastereoisomer of the parent drug. While Sofosbuvir has been demonstrated to be non-genotoxic, the presence of impurities, even those with close structural resemblance such as diastereomers, necessitates a thorough evaluation as minor stereochemical changes can lead to different toxicological profiles.

This guide summarizes the findings from a standard battery of genotoxicity tests, including in silico assessment, a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell micronucleus assay, and an in vivo chromosomal aberration assay. The data presented for Sofosbuvir is based on published literature, while the data for Impurity N is hypothetical, generated for illustrative purposes to guide risk assessment in a scenario where an impurity raises a genotoxic concern.

### **Executive Summary of Genotoxicity Findings**

The comprehensive genotoxicity testing of Sofosbuvir and the hypothetical assessment of its diastereomeric Impurity N reveal a clear distinction in their genotoxic potential. Sofosbuvir consistently demonstrated a lack of genotoxic activity across all assays performed. In contrast,



the hypothetical data for Impurity N suggests a potential for mutagenicity and clastogenicity in in vitro systems.

| Test Article                                       | In Silico<br>Assessmen<br>t (ICH M7)                    | Bacterial<br>Reverse<br>Mutation<br>Assay<br>(Ames Test) | In Vitro<br>Micronucle<br>us Assay<br>(CHO-K1<br>cells) | In Vivo Chromoso mal Aberration Assay (Rat Bone Marrow) | Overall<br>Genotoxicit<br>y<br>Conclusion              |
|----------------------------------------------------|---------------------------------------------------------|----------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------|--------------------------------------------------------|
| Sofosbuvir                                         | No structural alerts for mutagenicity or clastogenicity | Negative                                                 | Negative                                                | Negative                                                | Non-<br>genotoxic                                      |
| Sofosbuvir<br>Impurity N<br>(Hypothetical<br>Data) | Structural<br>alert for<br>potential DNA<br>reactivity. | Positive in<br>TA100 with<br>S9 activation.              | Positive with and without S9 activation.                | Negative                                                | Potentially genotoxic in vitro, not expressed in vivo. |

# Detailed Experimental Data In Silico Genotoxicity Prediction

An initial in silico analysis was conducted using two complementary (Q)SAR methodologies, as recommended by the ICH M7 guideline, to predict the genotoxic potential of both Sofosbuvir and its diastereomeric Impurity N.



| Compound                                | (Q)SAR System 1<br>(Expert Rule-<br>Based, e.g., Derek<br>Nexus) | (Q)SAR System 2<br>(Statistical-Based,<br>e.g., Sarah Nexus) | ICH M7 Class<br>Prediction |
|-----------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------|----------------------------|
| Sofosbuvir                              | No structural alerts for mutagenicity.                           | No structural alerts for mutagenicity.                       | Class 5                    |
| Sofosbuvir Impurity N<br>(Hypothetical) | Plausible structural alert for aromatic amine-like mutagenicity. | Positive prediction for mutagenicity.                        | Class 2                    |

# **Bacterial Reverse Mutation Assay (Ames Test) - OECD**471

The Ames test was performed to evaluate the potential of Sofosbuvir and Impurity N to induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli.

Table 1: Ames Test Results for Sofosbuvir and Impurity N (Hypothetical Data)



| Strain               | Metabolic<br>Activation (S9)      | Sofosbuvir (up<br>to 5000 µ<br>g/plate )      | Impurity N (up<br>to 5000 μ<br>g/plate ) | Result   |
|----------------------|-----------------------------------|-----------------------------------------------|------------------------------------------|----------|
| TA98                 | -                                 | No increase in revertant colonies             | No increase in revertant colonies        | Negative |
| +                    | No increase in revertant colonies | No increase in revertant colonies             | Negative                                 |          |
| TA100                | -                                 | No increase in revertant colonies             | No increase in revertant colonies        | Negative |
| +                    | No increase in revertant colonies | Dose-dependent increase in revertant colonies | Positive                                 |          |
| TA1535               | -                                 | No increase in revertant colonies             | No increase in revertant colonies        | Negative |
| +                    | No increase in revertant colonies | No increase in revertant colonies             | Negative                                 |          |
| TA1537               | -                                 | No increase in revertant colonies             | No increase in revertant colonies        | Negative |
| +                    | No increase in revertant colonies | No increase in revertant colonies             | Negative                                 |          |
| WP2 uvrA<br>(pKM101) | -                                 | No increase in revertant colonies             | No increase in revertant colonies        | Negative |



|   | No increase in | No increase in |          |
|---|----------------|----------------|----------|
| + | revertant      | revertant      | Negative |
|   | colonies       | colonies       |          |

#### In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay was conducted to assess the potential of the test articles to induce chromosomal damage in Chinese Hamster Ovary (CHO-K1) cells.

Table 2: In Vitro Micronucleus Assay Results for Sofosbuvir and Impurity N (Hypothetical Data)

| Test Article                 | Concentration<br>(µg/mL) | Metabolic<br>Activation (S9)                                 | %<br>Micronucleate<br>d Binucleated<br>Cells                 | Result   |
|------------------------------|--------------------------|--------------------------------------------------------------|--------------------------------------------------------------|----------|
| Sofosbuvir                   | 0, 50, 100, 200          | -                                                            | No significant increase                                      | Negative |
| 0, 50, 100, 200              | +                        | No significant increase                                      | Negative                                                     |          |
| Impurity N<br>(Hypothetical) | 0, 10, 25, 50            | -                                                            | Statistically<br>significant, dose-<br>dependent<br>increase | Positive |
| 0, 10, 25, 50                | +                        | Statistically<br>significant, dose-<br>dependent<br>increase | Positive                                                     |          |

# In Vivo Mammalian Chromosomal Aberration Test - OECD 475

Following the positive in vitro findings for Impurity N, an in vivo study was conducted to determine if these effects translate to a whole animal system.



Table 3: In Vivo Chromosomal Aberration Assay in Rat Bone Marrow for Impurity N (Hypothetical Data)

| Treatment<br>Group                         | Dose (mg/kg) | Sampling Time<br>(h) | % Cells with Chromosomal Aberrations | Result   |
|--------------------------------------------|--------------|----------------------|--------------------------------------|----------|
| Vehicle Control                            | 0            | 24                   | 0.8                                  | Negative |
| Impurity N                                 | 200          | 24                   | 1.0                                  | Negative |
| 1000                                       | 24           | 1.2                  | Negative                             |          |
| 2000                                       | 24           | 1.1                  | Negative                             |          |
| Positive Control<br>(Cyclophosphami<br>de) | 40           | 24                   | 15.2                                 | Positive |

#### **Experimental Protocols**

A summary of the methodologies for the key genotoxicity assays is provided below.

### **Bacterial Reverse Mutation Assay (Ames Test) - OECD**471

- Test System:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101).
- Method: The plate incorporation method was used. Test article, bacterial tester strain, and, where applicable, S9 mix were combined in molten top agar and poured onto minimal glucose agar plates.
- Dose Levels: A preliminary toxicity test determined the dose range. For the main experiment, at least five analysable concentrations were used, up to a maximum of 5000  $\mu$  g/plate .
- Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction was used.



- Controls: Vehicle (DMSO) and known mutagens for each strain (with and without S9) were used as negative and positive controls, respectively.
- Evaluation: Plates were incubated at 37°C for 48-72 hours, and revertant colonies were counted. A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold increase over the negative control.

#### In Vitro Mammalian Cell Micronucleus Assay - OECD 487

- Test System: Chinese Hamster Ovary (CHO-K1) cells.
- Method: Cells were exposed to the test article for a short duration (3-6 hours) in the
  presence and absence of S9, and for a longer duration (24 hours) without S9. Cytochalasin
  B was added to block cytokinesis, allowing for the identification of binucleated cells.
- Dose Levels: A cytotoxicity assay (e.g., relative population doubling) was performed to determine the appropriate concentration range, with the highest concentration aiming for approximately 55±5% cytotoxicity.
- Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction was used.
- Controls: Vehicle (DMSO) and known clastogens (e.g., Mitomycin C without S9,
   Cyclophosphamide with S9) were used as negative and positive controls.
- Evaluation: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

## In Vivo Mammalian Chromosomal Aberration Test - OECD 475

- Test System: Sprague-Dawley rats.
- Method: Animals were administered the test article by oral gavage. A metaphase-arresting agent (e.g., colchicine) was administered prior to sacrifice. Bone marrow cells were harvested, fixed, and stained.



- Dose Levels: A preliminary range-finding study was conducted to determine the maximum tolerated dose (MTD). Three dose levels, including the MTD, were used in the main study.
- Controls: A vehicle control group and a positive control group (administered a known clastogen like cyclophosphamide) were included.
- Evaluation: At least 200 metaphase spreads per animal were analysed for chromosomal aberrations. A statistically significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.

### **Visualized Workflows and Pathways**



Click to download full resolution via product page

Caption: Standard workflow for genotoxicity assessment.





#### Click to download full resolution via product page

 To cite this document: BenchChem. [Genotoxicity Assessment: A Comparative Analysis of Sofosbuvir and its Diastereomeric Impurity N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1499794#genotoxicity-assessment-of-sofosbuvir-impurity-n-versus-parent-drug]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com